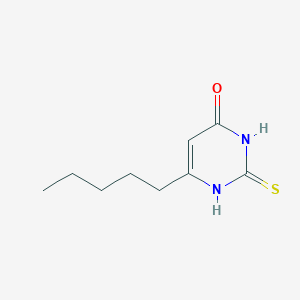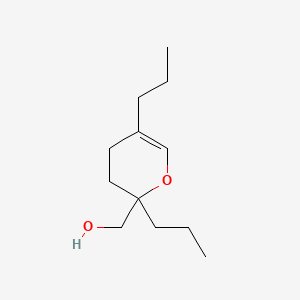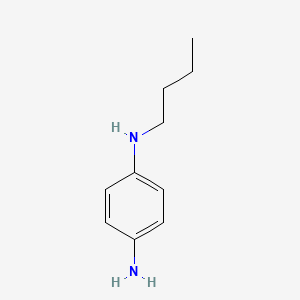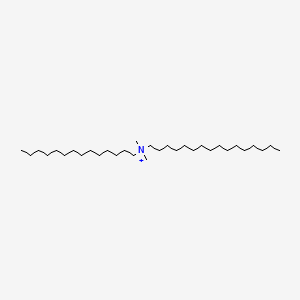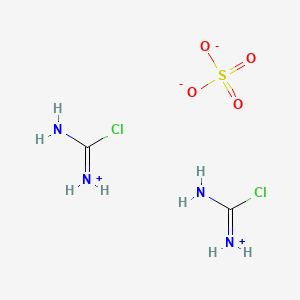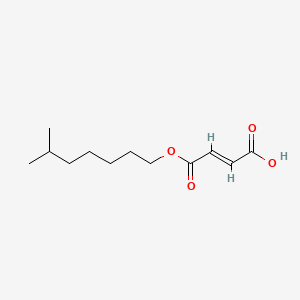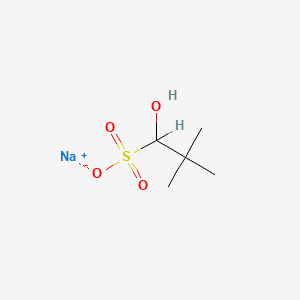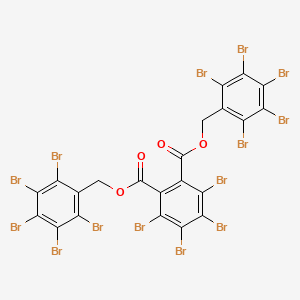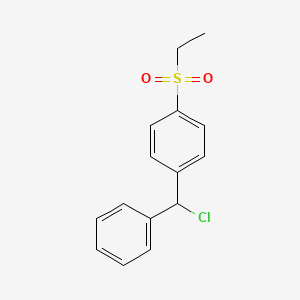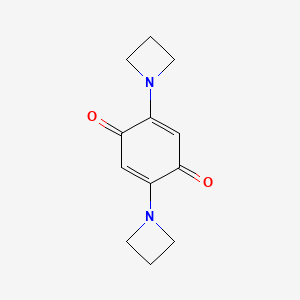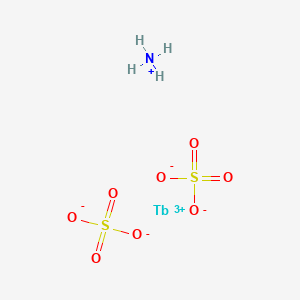
Ammonium terbium(3+) disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium terbium(3+) disulphate is a chemical compound with the formula (NH₄)₃Tb(SO₄)₃. It is a rare earth metal salt that contains terbium in the +3 oxidation state. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium terbium(3+) disulphate can be synthesized through a reaction between terbium(III) oxide and ammonium sulfate in an acidic medium. The reaction typically involves dissolving terbium(III) oxide in sulfuric acid, followed by the addition of ammonium sulfate. The mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium terbium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terbium(IV) compounds.
Reduction: It can be reduced to terbium(III) oxide.
Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various anions like chloride or nitrate in the presence of suitable solvents.
Major Products:
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(III) oxide.
Substitution: Terbium chloride or terbium nitrate.
Wissenschaftliche Forschungsanwendungen
Ammonium terbium(3+) disulphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium compounds.
Biology: Employed in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Wirkmechanismus
The mechanism by which ammonium terbium(3+) disulphate exerts its effects is primarily through its luminescent properties. When excited by ultraviolet light, the terbium ions emit green fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include the interaction of terbium ions with specific ligands or substrates, leading to energy transfer and emission of light.
Vergleich Mit ähnlichen Verbindungen
- Terbium(III) chloride (TbCl₃)
- Terbium(III) nitrate (Tb(NO₃)₃)
- Terbium(III) acetate (Tb(CH₃COO)₃)
Comparison: Ammonium terbium(3+) disulphate is unique due to its specific sulfate anions, which influence its solubility and reactivity. Compared to terbium(III) chloride and terbium(III) nitrate, it has different solubility properties and may participate in distinct chemical reactions. Its luminescent properties are comparable to other terbium compounds, but the presence of ammonium ions can affect its behavior in various applications.
Eigenschaften
CAS-Nummer |
66907-04-8 |
|---|---|
Molekularformel |
H4NO8S2Tb |
Molekulargewicht |
369.09 g/mol |
IUPAC-Name |
azanium;terbium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Tb/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
DJQAPIGRBVZLFL-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



